Cas no 837-18-3 (N-Benzylbenzenesulfonamide)

N-Benzylbenzenesulfonamide structure
N-Benzylbenzenesulfonamide structure
商品名:N-Benzylbenzenesulfonamide
CAS番号:837-18-3
MF:C13H13NO2S
メガワット:247.3128221035
MDL:MFCD00092709
CID:721858
PubChem ID:95236

N-Benzylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide,N-(phenylmethyl)-
    • N-Benzylbenzenesulfonamide
    • N-(Benzyl)benzenesulfonamide
    • Benzenesulfonamide,N-benzyl
    • benzenesulfonic acid benzylamide
    • N-benzyl-4-methybenzenesulfonamide
    • N-phenylsulfonylbenzylamine
    • Benzenesulfonamide, N-benzyl- (6CI, 7CI, 8CI)
    • N-(Phenylmethyl)benzenesulfonamide (ACI)
    • AZVIII 44D
    • N-Benzenesulfonyl-N-benzylamine
    • NSC 25016
    • SCHEMBL407414
    • Z45508779
    • STK024100
    • NCGC00326250-01
    • CCG-52348
    • CHEMBL1945331
    • AI3-30853
    • BDBM50575973
    • NSC25016
    • SR-01000641590-1
    • Maybridge1_001915
    • CS-0156266
    • Oprea1_317365
    • SY083080
    • Benzenesulfonamide, N-benzyl-
    • N-benzyl-benzenesulfonamide
    • MFCD00092709
    • HMS546P01
    • AKOS000431177
    • 837-18-3
    • Benzenesulfonamide, N-(phenylmethyl)-
    • 2-12-00-00571 (Beilstein Handbook Reference)
    • DTXSID50232531
    • AG-205/01770064
    • NSC-25016
    • DS-007017
    • AR3641
    • BRN 2215451
    • AB01320820-02
    • MS-7256
    • Oprea1_068185
    • MDL: MFCD00092709
    • インチ: 1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2
    • InChIKey: GRTPAOVVVLZLDP-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC=CC=1)(NCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 247.06700
  • どういたいしつりょう: 247.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.232
  • ふってん: 409.5 °C at 760 mmHg
  • フラッシュポイント: 201.5 °C
  • 屈折率: 1.598
  • PSA: 54.55000
  • LogP: 3.63680

N-Benzylbenzenesulfonamide セキュリティ情報

N-Benzylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB353835-100mg
N-(Benzyl)benzenesulfonamide; 97%
837-18-3
100mg
€112.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N71860-250mg
N-Benzylbenzenesulfonamide
837-18-3 95%
250mg
¥56.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N71860-100mg
N-Benzylbenzenesulfonamide
837-18-3 95%
100mg
¥30.0 2024-07-19
abcr
AB353835-25 mg
N-(Benzyl)benzenesulfonamide; 97%
837-18-3
25mg
€78.00 2023-06-20
abcr
AB353835-250 mg
N-(Benzyl)benzenesulfonamide; 97%
837-18-3
250mg
€162.30 2023-06-20
AstaTech
AR3641-5/G
N-BENZYLBENZENESULFONAMIDE
837-18-3 95%
5g
$233 2023-09-15
TRC
B131275-50mg
N-Benzylbenzenesulfonamide
837-18-3
50mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
D752426-10g
N-BENZYLBENZENESULFONAMIDE
837-18-3 95%
10g
$370 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH889-250mg
N-Benzylbenzenesulfonamide
837-18-3 95%
250mg
958CNY 2021-05-07
abcr
AB353835-100 mg
N-(Benzyl)benzenesulfonamide; 97%
837-18-3
100mg
€112.00 2023-06-20

N-Benzylbenzenesulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  25 °C
1.2 Reagents: Pyridine ;  1 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 25 °C
リファレンス
Direct conversion of thiols and disulfides into sulfonamides
Bahrami, Kiumars; et al, Tetrahedron Letters, 2010, 51(37), 4843-4846

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; 15 min, rt
1.2 Solvents: Water
リファレンス
Palladium-Catalyzed Regio- and Chemo-selective Reactions of 2-Bromobenzyl Bromides: Expanding the Scope for the Synthesis of Biaryls Fused to a Seven-Membered Sultam
Laha, Joydev K.; et al, European Journal of Organic Chemistry, 2015, 2015(36), 7885-7891

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Nickel acetate ;  24 h, 120 °C
リファレンス
Nickel-catalyzed product-controllable amidation and imidation of sp3 C-H bonds in substituted toluenes with sulfonamides
Li, Ze-lin; et al, Organic & Biomolecular Chemistry, 2017, 15(6), 1317-1320

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  18 h, 80 °C
1.2 Reagents: Water
リファレンス
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides
Sang, Dayong ; et al, Journal of Organic Chemistry, 2022, 87(5), 3586-3595

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
リファレンス
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)rhodium ;  8 h, 120 °C
リファレンス
Discovery and Mechanistic Studies of a General Air-Promoted Metal-Catalyzed Aerobic N-Alkylation Reaction of Amides and Amines with Alcohols
Liu, Chuanzhi; et al, Journal of Organic Chemistry, 2011, 76(14), 5759-5773

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfur dioxide Solvents: Tetrahydrofuran ;  0.5 h, -10 °C; -10 °C → rt; rt → 0 °C
1.2 Reagents: Acetic acid ,  Sodium hypochlorite ;  0 °C → rt; 3 h, rt
リファレンス
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand
Leung, Gulice Yiu Chung; et al, Organic Process Research & Development, 2020, 24(4), 546-554

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  2,4-Dichloro-6-hydroxy-s-triazine (Wang resin grafted) Solvents: Dichloromethane ;  0 °C → rt
1.2 20 min, rt
1.3 rt; 1.0 h, rt
1.4 Reagents: Water ;  rt
リファレンス
Solid-supported dichloro[1,3,5]-triazine: a versatile synthetic auxiliary for direct synthesis of N-sulfonylamines from sulfonic acid and amine
Gholap, Somnath S.; et al, Jordan Journal of Chemistry, 2012, 7(3), 279-285

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 15 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides
James, Samantha N.; et al, Tetrahedron Letters, 2015, 56(16), 2059-2061

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium chloride ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  1 - 2 min, rt; 30 min, rt
1.2 1 - 2 min, rt; 30 min, rt
リファレンス
Convenient one-pot synthesis of sulfonamides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (DCH)
Veisi, Hojat, Bulletin of the Korean Chemical Society, 2012, 33(2), 383-386

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
リファレンス
[2.2]Paracyclophane-based coumarins: effective organo-photocatalysts for light-induced desulfonylation processes
Brom, Jules; et al, ChemRxiv, 2023, 1, 1-11

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ;  4 h, 120 °C
1.2 Reagents: Ethyl acetate
リファレンス
Palladium-Catalyzed N-Alkylation of Amides and Amines with Alcohols Employing the Aerobic Relay Race Methodology
Yu, Xiaochun; et al, Chinese Journal of Chemistry, 2012, 30(10), 2322-2332

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid ,  Tetrabutylammonium bromide Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Water
リファレンス
One-Pot Synthesis of Sulfonamides from Sodium Sulfinates and Amines via Sulfonyl Bromides
Wu, Sixue; et al, Synlett, 2016, 27(19), 2699-2704

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ,  Iodobenzene diacetate ;  24 h, 135 °C
リファレンス
Green and scalable aldehyde-catalyzed transition metal-free dehydrative N-alkylation of amides and amines with alcohols
Xu, Qing; et al, Advanced Synthesis & Catalysis, 2013, 355(1), 73-80

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Solvents: 1,2-Dichloroethane ;  1 h, 60 °C; 60 °C → rt
1.2 Reagents: Diisopropylethylamine ;  2 h, rt
リファレンス
A Route to O-Aminosulfonates and Sulfonamides through Insertion of Sulfur Dioxide and Hydrogen Atom Transfer
Liu, Tong; et al, Advanced Synthesis & Catalysis, 2017, 359(15), 2653-2659

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium chloride ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  1 - 2 min, rt; 30 min, rt
1.2 1 - 2 min, rt; 30 min, rt
リファレンス
Convenient one-pot synthesis of sulfonamides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (DCH)
Veisi, Hojat, Bulletin of the Korean Chemical Society, 2012, 33(2), 383-386

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
リファレンス
Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers
Brom, Jules; et al, Journal of Organic Chemistry, 2023, 88(9), 5923-5935

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Chloro[(1S,2S,3aS,7aS)-octahydro-N-[4-(trifluoromethyl)phenyl]-1H-indole-2-carbo… Solvents: Water ;  1 min, rt
リファレンス
Amide Iridium Complexes As Catalysts for Transfer Hydrogenation Reduction of N-sulfonylimine
Wen, Huiling; et al, Journal of Organic Chemistry, 2021, 86(5), 3850-3859

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 2,2′-oxybis[ethanamine] hydro… Solvents: THF-d8 ;  12 h, rt
リファレンス
Polyboramines for Hydrogen Release: Polymers Containing Lewis Pairs in their Backbone
Ledoux, Audrey; et al, Angewandte Chemie, 2015, 54(52), 15744-15749

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dicumyl peroxide Catalysts: Copper bromide (CuBr) Solvents: Toluene ;  16 h, 110 °C; 110 °C → rt
リファレンス
Highly Efficient Copper-Catalyzed Amidation of Benzylic Hydrocarbons Under Neutral Conditions
Howard, Eva-Louise; et al, European Journal of Organic Chemistry, 2018, 2018(6), 794-797

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Tetrabutylammonium chloride ,  Water Solvents: Acetonitrile ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 1 - 2 min, rt; 1 h, rt
リファレンス
Convenient one-pot synthesis of sulfonamides and sulfonyl azides from thiols using N-chlorosuccinimide
Veisi, Hojat; et al, Synlett, 2011, (16), 2315-2320

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Pivaloyl chloride ,  Water Solvents: Acetonitrile ;  0 °C; 15 min, 0 °C
1.2 0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
リファレンス
Synthesis of Sulfonic Acid Derivatives by Oxidative Deprotection of Thiols Using tert-Butyl Hypochlorite
Joyard, Yoann; et al, Organic Letters, 2013, 15(9), 2294-2297

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Water ;  1 h
リファレンス
Electrochemical synthesis of sulfonamides in a graphite powder macroelectrode
Vicente, Dmistocles A.; et al, Green Chemistry, 2020, 22(16), 5262-5266

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Cyanuric chloride Catalysts: 18-Crown-6 Solvents: Acetone ;  20 min, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  10 min, 50 °C
リファレンス
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids
De Luca, Lidia; et al, Journal of Organic Chemistry, 2008, 73(10), 3967-3969

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ,  Water ;  10 - 15 min, 120 °C
リファレンス
Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines
Nikam, Anil; et al, Phosphorus, 2023, 198(10), 800-807

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Reagents: Water
リファレンス
Preparation of sulfonamides from sodium sulfonates. Ph3PBr2 and Ph3PCl2 as a mild halogenating reagent for sulfonyl bromides and sulfonyl chlorides
Kataoka, Tadashi; et al, Synthesis, 1998, (4), 423-426

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol
リファレンス
Direct conversion of azides to carbamates and sulfonamides using Fe/NH4Cl: effect of sonication
Chandrasekhar, S.; et al, Tetrahedron Letters, 2000, 41(41), 7969-7972

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, rt
リファレンス
One-pot synthesis of sulfonamides from methyl sulfinates using ultrasound
Garcia Ruano, Jose L.; et al, Tetrahedron, 2011, 67(16), 2905-2910

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  25 °C
1.2 Reagents: Pyridine ;  2 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 25 °C
リファレンス
Direct conversion of thiols and disulfides into sulfonamides
Bahrami, Kiumars; et al, Tetrahedron Letters, 2010, 51(37), 4843-4846

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
リファレンス
Synthesis of enantiomerically pure 1,2-diamines by reductive coupling of tricarbonyl(benzaldimine)chromium complexes
Taniguchi, Nobukazu; et al, Synlett, 1997, (1), 51-53

ごうせいかいろ 31

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The chemistry of N-substituted benzotriazoles. Part 19 [1]. N-alkylation of sulfonamides
Katritzky, Alan R.; et al, Chemica Scripta, 1989, 29(1), 27-31

N-Benzylbenzenesulfonamide Raw materials

N-Benzylbenzenesulfonamide Preparation Products

N-Benzylbenzenesulfonamide 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:837-18-3)N-Benzylbenzenesulfonamide
A917739
清らかである:99%/99%
はかる:5g/10g
価格 ($):206.0/411.0